molecular formula C22H15BrF2N2 B2521012 7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline CAS No. 361149-76-0

7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline

Cat. No.: B2521012
CAS No.: 361149-76-0
M. Wt: 425.277
InChI Key: YYRTWTBJNJOUFK-UHFFFAOYSA-N
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Description

7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline is a complex organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 2,3-dibromo-5,6-dimethylquinoxaline under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial methods also emphasize the importance of efficient purification techniques, such as recrystallization and chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced quinoxaline derivatives.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other halogens or functional groups using reagents like sodium iodide (NaI) or silver nitrate (AgNO3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diphenylquinoxaline: Lacks the bromine and fluorine substituents, resulting in different chemical properties and applications.

    5,6-Dimethylquinoxaline: Similar core structure but lacks the bromine and fluorine substituents.

    2,3-Bis(4-chlorophenyl)quinoxaline:

Uniqueness

7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline is unique due to the presence of bromine and fluorine atoms, which impart distinct chemical properties and reactivity. These substituents can influence the compound’s electronic structure, making it suitable for specific applications in materials science and medicinal chemistry.

Biological Activity

7-Bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline is a synthetic compound belonging to the quinoxaline family, known for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C19H16BrF2N2
  • Molecular Weight : 399.25 g/mol
  • CAS Number : 206347-30-0

The compound features a bromine atom at the 7-position, two 4-fluorophenyl groups at the 2 and 3 positions, and dimethyl substitutions at the 5 and 6 positions of the quinoxaline ring. This unique structure contributes to its biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities including:

  • Anticancer Activity : Several studies have highlighted its potential as an anticancer agent. It exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis.
  • Antimicrobial Properties : The compound has shown promising results against bacterial strains, indicating potential use in treating infections.
  • Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Anticancer Activity

Recent studies have focused on the compound's efficacy against human non-small cell lung cancer (NSCLC) cells. In vitro assays demonstrated significant cytotoxicity:

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundA549 (NSCLC)0.46 ± 0.02Induction of apoptosis via mitochondrial pathways
Control (5-Fluorouracil)A5494.98 ± 0.41Standard chemotherapy agent

The compound induced apoptosis through both mitochondrial and caspase-dependent pathways, evidenced by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

  • Apoptosis Induction : The compound activates caspase-3 and alters the expression of apoptosis-regulating proteins.
  • Cell Cycle Arrest : It may interfere with cell cycle progression in cancer cells, leading to inhibited proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown effectiveness against several bacterial strains. Its mechanism likely involves disruption of bacterial cell membranes or interference with metabolic processes.

Case Studies

  • Study on NSCLC Cells :
    • Researchers synthesized various derivatives of quinoxaline and tested their activity against A549 cells.
    • The most potent derivative was found to significantly reduce cell viability compared to controls.
    • Pathway analysis indicated that the compound activates apoptotic signaling cascades .
  • Antimicrobial Testing :
    • The compound was tested against common pathogens such as E. coli and S. aureus.
    • Results indicated a minimum inhibitory concentration (MIC) that suggests potential for development into an antimicrobial agent .

Properties

IUPAC Name

7-bromo-2,3-bis(4-fluorophenyl)-5,6-dimethylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrF2N2/c1-12-13(2)20-19(11-18(12)23)26-21(14-3-7-16(24)8-4-14)22(27-20)15-5-9-17(25)10-6-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRTWTBJNJOUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1C)N=C(C(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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